[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone
CAS No.:
Cat. No.: VC14985710
Molecular Formula: C18H20ClN3O2S
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20ClN3O2S |
|---|---|
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone |
| Standard InChI | InChI=1S/C18H20ClN3O2S/c19-13-3-1-12(2-4-13)18(24)7-9-22(10-8-18)16(23)15-11-25-17(21-15)20-14-5-6-14/h1-4,11,14,24H,5-10H2,(H,20,21) |
| Standard InChI Key | TZTHWXBGDINKQI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2=NC(=CS2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Introduction
[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is a complex organic molecule featuring a piperidine ring, a thiazole moiety, and various functional groups. This compound is notable for its potential pharmacological properties, particularly in neuropharmacology and medicinal chemistry. The presence of the hydroxypiperidino group suggests it may interact with neurotransmitter systems, making it a candidate for further investigation in therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone typically involves multiple steps, including reactions with chlorophenyl derivatives, piperidine, cyclopropylamine, and thiazole derivatives. The synthesis may require specific conditions such as controlled temperatures, solvents (like dimethylformamide or dichloromethane), and catalysts (such as triethylamine) to promote the desired reactions while minimizing side products.
The compound can undergo various chemical reactions typical for organic molecules, including hydrogen bonding and nucleophilic reactions due to the hydroxypiperidino group, and electrophilic substitutions involving the thiazole ring. Specific reactions may require reagents such as bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the desired transformations while controlling reaction conditions to prevent degradation of sensitive functional groups.
Comparison with Other Compounds
While specific pharmacological data for [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone is limited, it shares structural similarities with compounds used in neuropharmacology. For example, compounds like haloperidol, clozapine, and risperidone are established antipsychotics with distinct pharmacological profiles. The uniqueness of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone lies in its specific combination of structural elements, which may confer distinct biological activities yet to be fully explored.
Comparison Table
| Compound | Structural Features | Pharmacological Use |
|---|---|---|
| Haloperidol | Butyrophenone derivative | Established antipsychotic |
| Clozapine | Dibenzodiazepine derivative | Unique efficacy in treatment-resistant cases |
| Risperidone | Benzisoxazole derivative | Dual action on serotonin and dopamine receptors |
| [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(cyclopropylamino)-1,3-thiazol-4-yl]methanone | Piperidine and thiazole moieties | Potential neuropharmacological applications |
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